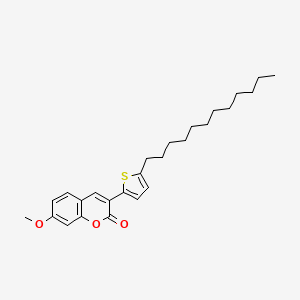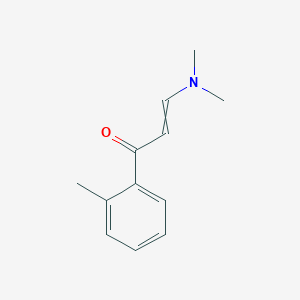![molecular formula C12H14N2O B14200465 4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile CAS No. 915774-28-6](/img/structure/B14200465.png)
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile is a chemical compound with a unique structure that includes an amino group, a benzonitrile moiety, and a 3-methylbut-2-en-1-yl ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2-hydroxybenzonitrile and 3-methylbut-2-en-1-ol.
Etherification Reaction: The hydroxyl group of 4-amino-2-hydroxybenzonitrile is reacted with 3-methylbut-2-en-1-ol in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the ether linkage.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.
Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to modify the nitrile group.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of amides, sulfonamides, or other substituted derivatives.
Applications De Recherche Scientifique
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.
Mécanisme D'action
The mechanism of action of 4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Binding Interactions: The compound’s structure allows it to form specific binding interactions with its targets, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of the 3-methylbut-2-en-1-yl ether linkage.
4-Amino-2-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of the 3-methylbut-2-en-1-yl ether linkage.
4-Amino-2-propoxybenzonitrile: Similar structure but with a propoxy group instead of the 3-methylbut-2-en-1-yl ether linkage.
Uniqueness
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile is unique due to the presence of the 3-methylbut-2-en-1-yl ether linkage, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
915774-28-6 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
4-amino-2-(3-methylbut-2-enoxy)benzonitrile |
InChI |
InChI=1S/C12H14N2O/c1-9(2)5-6-15-12-7-11(14)4-3-10(12)8-13/h3-5,7H,6,14H2,1-2H3 |
Clé InChI |
RCSLGFVSVHNXTK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOC1=C(C=CC(=C1)N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14200384.png)
![2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14200386.png)
![9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-](/img/structure/B14200387.png)


![[(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14200410.png)
![3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one](/img/structure/B14200414.png)


![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)
amino}methyl)phenol](/img/structure/B14200441.png)



